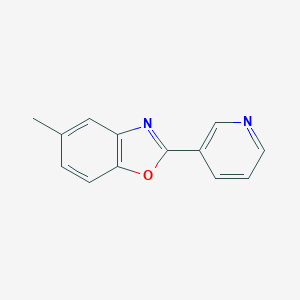

5-methyl-2-(3-pyridyl)-1,3-benzoxazole

Description

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-methyl-2-pyridin-3-yl-1,3-benzoxazole |

InChI |

InChI=1S/C13H10N2O/c1-9-4-5-12-11(7-9)15-13(16-12)10-3-2-6-14-8-10/h2-8H,1H3 |

InChI Key |

RULZAFOLJXOJNR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |

Origin of Product |

United States |

The 1,3 Benzoxazole Scaffold in Contemporary Chemical Research: Focus on 5 Methyl 2 3 Pyridyl 1,3 Benzoxazole

Historical and Current Significance of Benzoxazole (B165842) Derivatives in Chemical Biology and Medicinal Chemistry

The benzoxazole nucleus, a heterocyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the fields of medicinal chemistry and chemical biology. wisdomlib.orgjocpr.comigi-global.com Historically, this scaffold has been identified in various naturally occurring compounds, many of which exhibit biological activity. nih.gov Its versatile nature and favorable interaction with a wide array of protein targets have cemented its status as a privileged pharmacophore in drug discovery. nih.gov The significance of benzoxazole derivatives is underscored by their presence in several commercially available drugs, such as the nonsteroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen (B1672895) and benoxaprofen, and the muscle relaxant chlorzoxazone. nih.gov

In recent years, research into benzoxazole derivatives has expanded dramatically, revealing a broad spectrum of pharmacological activities. nih.govresearchgate.net Synthetic chemists have developed numerous derivatives, and their evaluation has demonstrated potential applications in treating a multitude of diseases. wisdomlib.orgnih.gov These compounds are investigated for their roles as enzyme inhibitors, receptor agonists, and modulators of various cellular pathways. wisdomlib.orgresearcher.life The ongoing exploration of benzoxazoles continues to yield compounds with significant therapeutic potential, with some derivatives advancing to clinical trials. nih.govnih.gov The sustained interest in this scaffold highlights its enduring importance in the development of new therapeutic agents. nih.gov

The wide-ranging biological activities attributed to the benzoxazole core are a testament to its chemical versatility. jocpr.comresearchgate.net Researchers have successfully synthesized and evaluated numerous series of these compounds, reporting activities that span from antimicrobial to anticancer and beyond. nih.govresearcher.life This has established the benzoxazole moiety as a critical component in the design of novel, biologically active molecules. researchgate.netresearchgate.net

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description | References |

| Anticancer / Antitumor | Derivatives have shown inhibitory activity against various cancer cell lines, including breast, lung, liver, and colorectal cancer, by targeting proteins like VEGFR-2, mTOR, Akt, and NF-κB. | wisdomlib.orgnih.govresearcher.lifenih.gov |

| Antimicrobial | Broad-spectrum activity has been observed against Gram-positive and Gram-negative bacteria as well as various fungal strains like Candida spp. and Aspergillus niger. | wisdomlib.orgnih.govresearchgate.netnih.gov |

| Anti-inflammatory | Certain benzoxazole derivatives are known to possess potent anti-inflammatory and analgesic properties, in some cases by inhibiting prostaglandin (B15479496) synthesis. | jocpr.comnih.gov |

| Antiviral | The scaffold is a component of compounds investigated for activity against viruses such as HIV and Hepatitis C. | wisdomlib.orgnih.govnih.gov |

| Neuroprotective | Derivatives are being explored as potential treatments for neurodegenerative disorders, acting as MAO inhibitors for neuropsychiatric conditions and as agents against Alzheimer's and prion diseases. | researcher.lifenih.gov |

| Agricultural Chemicals | Benzoxazole derivatives are being developed as fungicides, bactericides, and herbicides for crop protection. | mdpi.com |

Structural Characteristics of the Benzoxazole-Pyridine Conjugate System

The conjugation of a benzoxazole ring with a pyridine (B92270) ring creates a unique molecular architecture with distinct electronic and structural properties. This system combines two important heterocyclic pharmacophores: the benzoxazole moiety, known for its broad biological activity and ability to engage in various molecular interactions, and the pyridine ring, a common feature in many drugs and natural products. The benzoxazole itself is an aromatic organic molecule with the chemical formula C₇H₅NO. globalresearchonline.net Its aromaticity confers relative stability, while its reactive sites allow for functionalization. globalresearchonline.net

Table 2: Examples of Substituted Benzoxazole-Pyridine Type Derivatives and Their Investigated Properties

| Derivative Structure | Key Structural Feature | Investigated Property/Activity | Reference |

| E-3-Pyridylvinyl benzoxazole (3-PVBO) | Vinyl linker between benzoxazole and pyridine rings. | Solid-state photoreactivity, photophysical and electrochemical properties. | rsc.org |

| 2-(Pyridin-2-yl)-1,3-benzoxazole | Direct linkage of pyridine at the 2-position. | General chemical intermediate. | nih.gov |

| Pyridyl-substituted benzoxazolealanine derivatives | Pyridyl group attached to a benzoxazole core which is part of an amino acid derivative. | Antifungal activity. | nih.gov |

Positioning of 5-Methyl-2-(3-pyridyl)-1,3-benzoxazole within the Benzoxazole Research Landscape

The compound this compound is a specific derivative that combines the key structural features discussed previously: a benzoxazole core and a pyridine ring. Its position within the broader research landscape is defined by the specific substitutions on its core structure.

The molecule features a methyl group at the 5-position of the benzoxazole ring. Substitutions at this position are known to influence the intensity of a compound's biological activity. indexcopernicus.com The presence of a small alkyl group like methyl can affect the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

The pyridine ring is attached at the 2-position of the benzoxazole, a site frequently modified to impart biological function. indexcopernicus.com Specifically, it is the 3-pyridyl isomer, meaning the attachment to the benzoxazole is via the 3-position of the pyridine ring. This arrangement, compared to 2-pyridyl or 4-pyridyl isomers, results in a different spatial orientation of the pyridine nitrogen and a distinct electronic profile, which can lead to differential binding at target sites.

While specific research detailing the biological activities of this compound is not extensively documented in the provided results, its structure allows for informed speculation on its potential. It is a structural analog of other biologically evaluated pyridyl-benzoxazoles. For example, E-3-pyridylvinyl benzoxazole has been studied for its interesting material properties, including strong fluorescence emission. rsc.org The structural similarity suggests that this compound might also possess unique photophysical characteristics.

Given the vast range of activities demonstrated by the benzoxazole class—from anticancer and antimicrobial to neuroprotective—this compound stands as a candidate for biological screening across these areas. nih.govresearcher.lifenih.gov Its synthesis would likely involve the condensation of 4-methyl-2-aminophenol with nicotinic acid or a derivative thereof, a standard method for creating 2-substituted benzoxazoles. As a distinct chemical entity, it represents a novel point in the chemical space of benzoxazole derivatives, holding potential for the discovery of new agents in medicinal chemistry or materials science.

Preclinical Biological Investigations and Mechanistic Elucidation of 5 Methyl 2 3 Pyridyl 1,3 Benzoxazole and Structurally Analogous Benzoxazoles

Molecular Interactions with Biological Targets

The benzoxazole (B165842) scaffold, a fused heterocyclic system of benzene (B151609) and oxazole (B20620) rings, is a prominent structural motif in medicinal chemistry. Its physical and chemical properties allow for diverse interactions with biological macromolecules, underpinning a wide spectrum of pharmacological activities. The specific placement of substituents on the benzoxazole core, such as the methyl group at the 5-position and the pyridyl group at the 2-position in 5-methyl-2-(3-pyridyl)-1,3-benzoxazole, significantly influences these interactions.

Benzoxazoles are regarded as structural isosteres of naturally occurring purine (B94841) nucleobases, such as adenine (B156593) and guanine. This bioisosteric relationship suggests that the benzoxazole nucleus can mimic the natural purines, enabling it to interact with the biopolymers of living systems, most notably nucleic acids. The planar structure of the benzoxazole ring system is crucial for this activity, facilitating its insertion into the DNA double helix.

The interaction of benzoxazole derivatives with DNA has been a subject of considerable research. Studies have shown that these compounds can bind to DNA, with intercalation being a predominant mode of interaction. This process involves the planar aromatic ring of the benzoxazole derivative inserting itself between the base pairs of the DNA helix. This intercalative binding can lead to significant changes in the conformation of the DNA, potentially interfering with processes such as replication and transcription. Furthermore, the binding of benzoxazole derivatives to DNA can result in an enhancement of their fluorescence emission, a property that has been exploited in the development of fluorescent DNA probes.

Beyond DNA, benzoxazole derivatives have demonstrated the ability to bind to various protein targets. Molecular docking studies have revealed strong binding affinities of benzoxazoles towards protein kinases like Akt and transcription factors such as nuclear factor kappa B (NF-κB). These interactions are often stabilized by hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the active site of the protein.

The interaction of benzoxazole derivatives with various enzymes can lead to the modulation of their catalytic activity. This has been a key area of investigation for the development of novel therapeutic agents.

DNA Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. They are well-established targets for anticancer drugs. Certain benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. nih.gov For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole have shown significant inhibitory activity against DNA topoisomerase II, with IC50 values of 22.3 µM and 17.4 µM, respectively. nih.gov In the case of DNA topoisomerase I, derivatives such as 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole have demonstrated greater potency than the reference drug camptothecin, with IC50 values of 132.3 µM and 134.1 µM, respectively. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. While direct studies on this compound are limited, structurally related compounds containing a pyridinium (B92312) moiety have been investigated as cholinesterase inhibitors. nih.gov For example, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide has been identified as a dual inhibitor of both AChE and BuChE, with IC50 values of 5.90 µM and 6.76 µM, respectively. nih.gov Another derivative, 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride, showed potent AChE inhibitory activity with an IC50 of 1.11 µM. nih.gov

Prostaglandin (B15479496) H2 Synthase (Cyclooxygenase): Prostaglandin H2 synthase, also known as cyclooxygenase (COX), is a key enzyme in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Benzoxazole derivatives have been explored as potential anti-inflammatory agents through their interaction with COX. Molecular docking studies have been employed to investigate the binding interactions of 2-substituted benzoxazole derivatives with the active site of the Prostaglandin H2 Synthase (PGHS) protein.

Trypsin: Information regarding the direct modulatory effects of this compound or its close analogs on the activity of the serine protease trypsin is not extensively available in the reviewed literature.

Spectrum of In Vitro Biological Activities

The benzoxazole scaffold has been incorporated into a multitude of compounds demonstrating a broad range of biological activities in laboratory settings. These activities are highly dependent on the nature and position of the substituents on the benzoxazole ring system.

Benzoxazole derivatives are well-recognized for their significant antimicrobial properties, with numerous studies demonstrating their efficacy against a wide array of bacterial and fungal pathogens. wisdomlib.orgnih.gov The presence of the 2-(3-pyridyl) moiety in the target compound is of particular interest, as nitrogen-containing heterocycles are often associated with antimicrobial activity.

A series of 5-substituted 2-(3-pyridyl)benzoxazoles were synthesized and evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. These compounds generally exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml. researchgate.net

Benzoxazole derivatives have consistently shown potent activity against various Gram-positive bacteria. The specific substitutions on the benzoxazole core play a crucial role in determining the potency and spectrum of this activity.

For example, a study on novel pyrido[1,2,3-de] mdpi.commdpi.combenzoxazine-6-carboxylic acid derivatives, which contain a benzoxazine (B1645224) core structurally related to benzoxazole, demonstrated potent activity against quinolone-resistant Gram-positive clinical isolates. nih.gov Specifically, compounds with a cis-oriented 4-methyl or 4-fluoro-3-cyclopropylaminomethyl-1-pyrrolidinyl moiety at the C-10 position were found to be 2- to 16-fold more potent than the standard drug clinafloxacin. nih.gov

In a different study, a series of 2-substituted benzoxazole derivatives were screened against Staphylococcus aureus. One of the synthesized compounds, referred to as compound A, exhibited a zone of inhibition greater than the other tested compounds and was comparable to the standard antibiotic ciprofloxacin. wisdomlib.org

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-substituted 2-(3-pyridyl)benzoxazoles | Staphylococcus aureus | 12.5-25 | researchgate.net |

| Benzoxazole derivative 47 | Enterococcus faecalis | 0.5 | mdpi.com |

This table is for illustrative purposes and includes data from structurally analogous compounds.

The efficacy of benzoxazole derivatives against Gram-negative bacteria can be more variable, often depending on the ability of the compounds to penetrate the outer membrane of these bacteria. However, several studies have reported significant activity.

The same series of 5-substituted 2-(3-pyridyl)benzoxazoles mentioned earlier also showed activity against Gram-negative bacteria with MIC values in the range of 12.5 to 25 µg/ml. researchgate.net Another study focusing on 2-(3,4-disubstituted phenyl)benzoxazole derivatives identified a compound (derivative 47) with notable activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen, with a MIC of 0.25 μg/mL. mdpi.com

Table 2: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-substituted 2-(3-pyridyl)benzoxazoles | Escherichia coli | 12.5-25 | researchgate.net |

| Benzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 | mdpi.com |

This table is for illustrative purposes and includes data from structurally analogous compounds.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The benzoxazole core is a key pharmacophore in the development of new antifungal agents. nih.gov Derivatives of this structure have demonstrated notable activity against a variety of fungal pathogens that are significant in both clinical and agricultural settings. nih.govmdpi.com

Research has shown that certain N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) are active against Candida species. nih.gov For instance, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) showed a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans. nih.gov Other derivatives also displayed partial inhibitory effects against both C. albicans and C. glabrata at the same concentration. nih.gov The mechanism of action for these compounds appears to be pleiotropic, involving the disruption of total sterol content, inhibition of membrane transport processes, and interference with mitochondrial respiration. nih.gov This multi-targeted approach is comparable to some commercially available azole antifungals and may help in overcoming resistance mechanisms. nih.gov

In the context of agricultural science, a series of benzoxazole derivatives were synthesized and evaluated for their activity against eight phytopathogenic fungi. mdpi.com Many of these compounds exhibited moderate antifungal activities. mdpi.com Notably, one compound, N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)-2-naphthamide, showed a significant inhibition rate of 76.4% against Mycosphaerella melonis. mdpi.com

Studies on Aspergillus species, another group of clinically important fungi, have also been a focus. While some novel antifungal compounds show broad-spectrum activity, including against Aspergillus spp., with low MICs, others have more specific efficacy. mdpi.com For example, the antifungal T-2307 is fungicidal against A. niger at low concentrations (0.0313 to 0.0625 μg/mL) but is only fungistatic against other Aspergillus species. mdpi.com The development of new azole antifungals like isavuconazole (B1672201) has also shown promise, with activity against azole-resistant Aspergillus lentulus. nih.govsemanticscholar.org

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound | Fungal Pathogen | Activity/Observation | Reference |

|---|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans | MIC = 16 µg/mL | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone | Candida albicans | Partial inhibition at 16 µg/mL | nih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans | Partial inhibition at 16 µg/mL | nih.gov |

| N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)-2-naphthamide | Mycosphaerella melonis | 76.4% inhibition rate | mdpi.com |

Antiviral Properties

The structural framework of benzoxazole has been identified as a valuable scaffold for the discovery of novel antiviral agents. nih.govnih.gov A variety of derivatives have been synthesized and tested against several viruses, demonstrating a range of inhibitory activities.

In one study, a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles were evaluated for their in vitro activity against influenza A and B viruses. nih.gov One compound from this series showed excellent inhibitory activity against the A/H3N2 strain of influenza A, with a median effective concentration (EC₅₀) of 37.03 μM, which was superior to the reference drug oseltamivir (B103847) in the tested conditions. nih.gov However, none of the synthesized compounds in this particular study displayed activity against the influenza B virus. nih.gov

In the agricultural sector, benzoxazole derivatives have been investigated as potential agents to combat plant viruses. A series of flavonol derivatives incorporating a benzoxazole moiety were designed and tested against the tobacco mosaic virus (TMV). nih.govresearchgate.net One of the most promising compounds exhibited curative and protective EC₅₀ values of 127.6 and 101.2 μg/mL, respectively, outperforming the commercial agent ningnanmycin. nih.govresearchgate.net The proposed mechanism for this activity involves strong binding to the TMV coat protein, which could interfere with the assembly and replication of the virus particles. nih.govresearchgate.net

Other research has explored isatin (B1672199) derivatives, which can be seen as structurally related to the core benzoxazole theme, for broad-spectrum antiviral activity. mdpi.com These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some derivatives showing high potency with IC₅₀ values in the low micromolar range. mdpi.com

Anticancer and Antiproliferative Studies

The benzoxazole moiety is a constituent of various compounds investigated for their potential as anticancer and antiproliferative agents. researchgate.net These derivatives have been evaluated against numerous cancer cell lines, and research has delved into their mechanisms of action.

In one study, novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives were synthesized and assessed for their antitumor activities. researchgate.net Certain compounds within this series demonstrated promising results in both antitumor and antibacterial screenings. researchgate.net

Other research has focused on different heterocyclic systems that share structural similarities or are often studied in parallel with benzoxazoles, such as benzimidazoles and quinazolines. For example, analogues of 5H-benzo[h]thiazolo[2,3-b]quinazoline were explored for their anticancer potential against lung cancer models. nih.gov Two compounds from this series showed significant antiproliferative effects, which were linked to their ability to restore antioxidant levels, normalize inflammatory markers, and induce apoptosis through the intrinsic pathway. nih.gov

The development of bis-pyrazoline derivatives has also yielded compounds with potent antiproliferative activity. nih.gov Certain hybrids demonstrated strong dual inhibition of key cancer-related targets like EGFR and BRAFV600E. nih.gov The most effective compounds induced apoptosis by modulating the levels of caspases and Bcl-2 family proteins. nih.gov The nature and position of substituents on the phenyl rings were found to significantly influence the antiproliferative activity. nih.gov

Table 2: Antiproliferative Activity of Selected Pyrazoline Derivatives

| Compound ID | Description | Activity (GI₅₀) | Reference |

|---|---|---|---|

| Compound 12 | Tri-methoxy derivative | 1.05 µM | nih.gov |

| Compound 15 | Methoxy-substituted derivative | 1.50 µM | nih.gov |

| Compound 17 | Methoxy-substituted derivative | 1.20 µM | nih.gov |

| Doxorubicin (Reference) | Standard chemotherapeutic agent | 1.10 µM | nih.gov |

Anti-inflammatory and Analgesic Research

Benzoxazole derivatives have been a focal point of research for developing new anti-inflammatory and analgesic drugs. nih.gov The core structure is present in nonsteroidal anti-inflammatory drugs, and ongoing research continues to explore new analogues for improved efficacy. mdpi.com

A series of benzoxazolone derivatives were synthesized and evaluated as potential inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process mediated by Toll-like receptor 4 (TLR4). nih.gov Several compounds demonstrated significant inhibitory activity against the production of the pro-inflammatory cytokine IL-6, with IC₅₀ values as low as 5.09 μM. nih.gov The most active compound was shown to bind directly to the MD2 protein, suggesting its potential as a lead for developing novel anti-inflammatory agents. nih.gov

In another study, a series of 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. nih.gov The analgesic effects were assessed using the p-benzoquinone-induced writhing test in mice, while the anti-inflammatory properties were determined via the carrageenan hind paw edema test. nih.gov The most promising results were observed for compounds that had a 6-(4-chlorobenzoyl) group and a fluorophenyl substituent on the 2-benzoxazolinone (B145934) ring. nih.gov

Furthermore, research into indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has shown that these hybrid molecules can effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. rsc.org

Herbicidal and Insecticidal Potency in Agrochemical Contexts

Benzoxazole and its related heterocyclic structure, benzothiazole (B30560), are recognized as important scaffolds in the discovery of new agrochemicals due to their broad spectrum of biological activities, including herbicidal and insecticidal properties. nih.gov

Systematic reviews of agrochemical research over the past two decades highlight the progress made in developing benzoxazole-based herbicides and insecticides. nih.gov For instance, pyribenzoxim (B1679939) is a known herbicide containing a benzoxazole moiety that is effective in controlling weeds like barnyard grass. researchgate.net Research into structural analogues of pyribenzoxim has led to the design of new diarylmethanone oxime esters with potent herbicidal activity. researchgate.net

The fungicidal activity of benzoxazole derivatives also has implications for crop protection. Studies have shown that the introduction of specific chemical groups, such as nitro and trifluoromethyl groups, can enhance the biological activity of these compounds. nih.gov The structure-activity relationship (SAR) is a key area of investigation to optimize the potency of these molecules for agricultural applications. nih.gov

Preclinical Assessment in Relevant Biological Models (e.g., Imiquimod-induced Psoriatic Mouse Model)

The imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis model in mice is a widely used and valuable tool for the preclinical evaluation of potential anti-psoriatic therapies. mdpi.comnih.govresearchgate.netnih.gov This model effectively mimics many of the key features of human psoriasis, including skin inflammation, epidermal thickening (hyperkeratosis), and the infiltration of immune cells. mdpi.comnih.gov

Benzoxazole derivatives have been successfully evaluated using this model. In one study, two synthesized benzoxazole derivatives, 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA), were tested for their anti-psoriatic effects. mdpi.com Both topical and oral administration of these compounds led to a significant reduction in the primary symptoms of psoriasis, including erythema (redness), skin thickness, and desquamation (scaling). mdpi.com These improvements were reflected in a decreased Psoriasis Area Severity Index (PASI) score. mdpi.com The study found that the prodrug, MCBA, exhibited stronger anti-psoriatic effects, comparable to the standard treatment, clobetasol (B30939) propionate. mdpi.com

The underlying mechanism for the anti-psoriatic effects of benzoxazole derivatives is thought to be related to their anti-inflammatory and immunomodulatory properties. mdpi.com Evidence suggests that these compounds can modulate the activity of T-lymphocytes, which play a central role in the pathogenesis of psoriasis. mdpi.com The successful use of the IMQ model provides a strong basis for the further development of benzoxazole-based compounds as potential clinical candidates for the treatment of psoriasis. mdpi.comscienceopen.com

Structure Activity Relationship Sar and Pharmacophore Mapping of 5 Methyl 2 3 Pyridyl 1,3 Benzoxazole Analogues

General SAR Principles for Benzoxazole (B165842) Pharmacophores

The benzoxazole nucleus is considered a key pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.netnih.gov Its structure is analogous to natural purine (B94841) bases like adenine (B156593) and guanine, which may allow it to interact with biopolymers such as enzymes and nucleic acids. nih.govchemistryjournal.net

Several key principles govern the SAR of benzoxazoles:

Planarity and Aromaticity: The planar, aromatic nature of the benzoxazole ring system facilitates π-π stacking interactions with aromatic residues in the binding sites of biological targets. researchgate.net

Hydrogen Bonding: The nitrogen and oxygen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors, forming crucial interactions that anchor the molecule to its target. researchgate.net

Pharmacophore models, which define the essential steric and electronic features for binding, often highlight the importance of an aromatic ring, hydrogen bond acceptors, and specific hydrophobic regions for active benzoxazole derivatives. nih.govyoutube.com

Positional Effects of Substituents on Bioactivity

The specific placement of functional groups on the 5-methyl-2-(3-pyridyl)-1,3-benzoxazole framework has a profound impact on its pharmacological effects.

Role of the C2-Pyridyl Moiety in Modulating Biological Activity

The substituent at the C2 position is a primary determinant of a benzoxazole's biological profile. The introduction of a pyridyl ring at this position creates a class of compounds with significant therapeutic potential, particularly in oncology. nih.gov

Nitrogen Position: The location of the nitrogen atom within the C2-heteroaromatic ring influences activity. Studies on related quinolinyl derivatives (which contain a pyridine (B92270) ring fused to a benzene (B151609) ring) showed that compounds with the nitrogen atom in the ring directly attached to the benzoxazole moiety tend to be more active. nih.gov This suggests that the nitrogen's position affects the molecule's electronic distribution and its ability to form key hydrogen bonds.

Heteroaromatic Ring Size: The size of the heteroaromatic ring at C2 is also important. For instance, in a series of azaaromatic derivatives, replacing a five-membered ring with a six-membered ring (like pyridine) resulted in a significant decrease in antifungal activity, highlighting the specific spatial requirements of the target's binding pocket. nih.gov

The data below illustrates how different substituents at the C2-position of a benzoxazole core can influence anticancer activity against the HepG2 cell line.

| Compound | C2-Substituent | Antitumor Activity (IC50 in µmol/L) |

|---|---|---|

| 1 | (E)-2-(pyridin-2-yl)vinyl | 87.7 |

| 2 | (E)-2-(pyridin-3-yl)vinyl | 9.6 |

| 3 | (E)-2-(pyridin-4-yl)vinyl | 33.5 |

This table is based on data for novel benzoxazole derivatives synthesized with a pyridyl moiety, showing their in vitro antitumor activities against human cancer HepG2 cells. The position of the nitrogen in the pyridine ring significantly alters potency. nih.gov

Influence of the C5-Methyl Group and Other Substituents on the Benzene Ring

Substituents on the fused benzene ring, particularly at the C5 position, are crucial for fine-tuning the biological activity. nih.gov

Other C5/C6 Substituents: The nature of the substituent at the C5 and C6 positions can dramatically alter activity. The introduction of electron-withdrawing groups like nitro (NO2) or electron-donating groups like amino (NH2) has been a common strategy. In one study, 5-nitro derivatives of 2-phenylbenzoxazoles showed promising antimicrobial activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have confirmed that the properties of substituents at the C6 position, such as their mass, polarizability, and volume, significantly affect antiproliferative activity. mdpi.com

Hydrophobic and Electronic Considerations in SAR

Electronic Effects: The electronic nature of the substituents influences the molecule's ability to participate in electrostatic or hydrogen-bonding interactions. Electron-donating or electron-withdrawing groups can modify the electron density across the benzoxazole ring system. QSAR studies often employ descriptors like Topological Polar Surface Area (TPSA) and H-bond acceptor counts, which directly relate to a molecule's electronic and polar properties. ijpsr.com For example, introducing an electron-accepting bromine atom to the benzoxazole ring of an antifungal compound resulted in a significant increase in activity. nih.gov

The following table presents data on VEGFR-2 inhibitors, illustrating how different substitutions on the benzoxazole scaffold affect activity, which is influenced by hydrophobic and electronic properties.

| Compound | Key Substituents | VEGFR-2 Inhibition (pg/ml) | Cytotoxicity IC50 (µM) on HepG2 |

|---|---|---|---|

| 14b | C2-CH2-Ph, C5-NH-CO-CH2-piperazine-Ph-4-OCH3 | 705.7 | 0.89 |

| 14l | C2-CH2-Ph-4-Cl, C5-NH-CO-CH2-piperazine-Ph-4-F | 636.2 | 0.61 |

| 14o | C2-CH2-Ph-4-Cl, C5-NH-CO-CH2-piperazine-Ph-4-OCH3 | 586.3 | 0.42 |

This table is based on data for newly designed benzoxazole derivatives as potential VEGFR-2 inhibitors. The variations in substituents on the phenyl rings and at the C5 position demonstrate the impact of electronic and hydrophobic changes on biological activity. nih.gov

Derivatization Strategies for Optimizing Potency and Selectivity

The benzoxazole scaffold is a versatile template for chemical modification to enhance therapeutic properties. Derivatization strategies often follow an iterative process, where initial SAR findings guide the synthesis of new, improved analogues. chemistryjournal.net

Common strategies include:

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties to improve activity or pharmacokinetics. For instance, researchers have created analogues by replacing a benzothiazole (B30560) core with a benzoxazole ring to generate new anticancer agents. nih.gov

Side Chain Modification: Attaching different side chains, often via linkers like amides or piperazine (B1678402) rings, to the C5 or C6 positions. This allows for the exploration of additional binding interactions and can be used to modulate solubility and other drug-like properties. elsevierpure.comnih.gov

C2-Group Variation: Synthesizing libraries of compounds with diverse aromatic or heteroaromatic groups at the C2 position to probe the binding site and optimize interactions. This has been a successful approach for developing potent antitumor agents. nih.govbohrium.com

Introduction of Halogens: Adding halogen atoms like fluorine or chlorine can increase lipophilicity, alter electronic properties, and sometimes block metabolic pathways, thereby enhancing a compound's potency and duration of action. nih.govelsevierpure.com

These synthetic modifications, guided by SAR and computational modeling, are essential for transforming a promising benzoxazole lead compound into a candidate with optimized potency, selectivity, and pharmacokinetic properties. chemistryjournal.netnih.gov

Based on a thorough review of the available scientific literature, a comprehensive article focusing solely on the computational chemistry of This compound as per the requested detailed outline cannot be generated at this time.

The search for specific in silico studies, including quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, for this exact compound did not yield sufficient detailed research findings. While computational analyses have been performed on the broader class of benzoxazoles and related heterocyclic compounds, the specific data required to populate each subsection of the requested article for "this compound" is not present in the available literature.

For instance, studies on related molecules such as 5-methyl-2-(8-quinolinyl)benzoxazole have explored DFT methods researchgate.net, and various benzoxazole derivatives have been the subject of molecular docking, MD simulations, and QSAR modeling in the context of drug discovery. nih.govmdpi.commolport.com However, these findings are specific to their respective molecular structures and cannot be accurately extrapolated to "this compound."

To maintain scientific accuracy and adhere to the strict instruction of focusing solely on the specified compound, the generation of an article with detailed, sourced data for each outlined subsection is not feasible. Creating such content would require speculation or the misattribution of data from other compounds, which would compromise the integrity of the information provided.

Further research specifically targeting "this compound" would be necessary to provide the detailed computational analysis requested.

Computational Chemistry and in Silico Approaches in the Study of 5 Methyl 2 3 Pyridyl 1,3 Benzoxazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Multivariate Regression Analysis (e.g., Principal Component Regression (PCR), Partial Least Squares (PLS))

Multivariate regression techniques are powerful tools in quantitative structure-activity relationship (QSAR) studies, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and understanding the structural features that govern their efficacy.

In the context of benzoxazole (B165842) derivatives, multivariate regression methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) are employed to handle the large number of molecular descriptors generated for each compound. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Thermodynamic descriptors: These relate to the energetic properties of the molecule.

A hypothetical application of PCR or PLS to a series of analogues of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole would involve the following steps:

Data Set Preparation: A series of benzoxazole derivatives with varying substituents at the 5-position and on the pyridyl ring would be synthesized and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Building: Using PCR or PLS, a regression model would be developed to correlate the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model would be assessed using statistical methods such as cross-validation and by predicting the activity of a set of compounds not used in the model building process.

For instance, a study on a series of benzoxazole and oxazolopyridine derivatives utilized multiple regression analysis to develop QSAR models for their antifungal activity. wisdomlib.org The models incorporated topological and connectivity descriptors and achieved a high correlation coefficient, indicating a strong relationship between the structural features and the biological response. wisdomlib.org

Table 1: Illustrative Descriptors for Multivariate Regression Analysis of Benzoxazole Derivatives

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Topological | Molecular Connectivity Index | Describes the branching and connectivity of the benzoxazole core and its substituents. |

| Electronic | Dipole Moment | Reflects the charge distribution influenced by the nitrogen atom in the pyridyl ring and the oxygen and nitrogen in the oxazole (B20620) ring. |

| Steric | Molecular Volume | Quantifies the space occupied by the molecule, including the methyl group at the 5-position. |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the compound. |

Predictive Modeling for Biological Activity

Predictive modeling in computational chemistry extends beyond simple regression to encompass a variety of machine learning and statistical methods aimed at forecasting the biological activity of a compound. For this compound, predictive models could be developed for various endpoints, including but not limited to, anticancer, antimicrobial, or enzyme inhibitory activities.

The foundation of predictive modeling lies in the development of robust QSAR models. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity.

A hypothetical 3D-QSAR study on a series of analogues of this compound would provide valuable information for lead optimization. For example, CoMFA and CoMSIA studies on benzoxazole and oxazolopyridine derivatives as antifungal agents revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields for activity. ijpsnonline.com Such models can guide the rational design of more potent derivatives. ijpsnonline.com

Table 2: Hypothetical Predictive Modeling Scheme for this compound Analogues

| Modeling Step | Description | Expected Outcome for this compound |

| Training Set Selection | A diverse set of benzoxazole derivatives with known biological activity is chosen. | The training set would ideally include compounds with variations at the 5-position and on the pyridyl ring. |

| Molecular Alignment | The compounds in the training set are aligned based on a common substructure. | The benzoxazole core would serve as the template for alignment. |

| 3D-QSAR Field Calculation | Steric and electrostatic fields are calculated around each molecule. | The fields would highlight the influence of the methyl group and the pyridyl nitrogen on the interaction with a biological target. |

| Model Generation and Validation | A PLS analysis is performed to correlate the 3D fields with biological activity, followed by rigorous validation. | A predictive model with high statistical significance (e.g., high q² and r² values) would be generated. |

Research on other benzoxazole derivatives has demonstrated the utility of such models. For instance, a QSAR model for benzoxazole derivatives as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase from Cryptosporidium parvum yielded a good correlation coefficient, suggesting the model's potential for designing more potent inhibitors. nih.gov

Virtual Screening and Rational Design of Benzoxazole Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netpreprints.org This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental screening. nih.gov

For this compound, a virtual screening campaign could be initiated to identify its potential biological targets. Conversely, if a target is known, a library of benzoxazole derivatives, including this compound, could be screened against it. The process generally involves:

Target Preparation: A 3D structure of the target protein is obtained, either from experimental sources like the Protein Data Bank or through homology modeling.

Ligand Library Preparation: A library of compounds, which could range from commercially available molecules to virtually generated structures, is prepared for docking.

Molecular Docking: Each ligand in the library is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity.

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" and are often subjected to further analysis, such as molecular dynamics simulations, to refine the binding poses and estimate binding free energies.

The rational design of benzoxazole libraries is a subsequent step, where the insights gained from virtual screening and predictive modeling are used to create a focused library of novel compounds with a higher probability of being active. researchgate.netresearchgate.net For example, if virtual screening suggests that a hydrogen bond donor at a specific position on the pyridyl ring of this compound would enhance binding, a library of derivatives with this feature would be designed and synthesized.

Studies on benzoxazole derivatives have successfully employed these strategies. For example, new benzoxazole derivatives were designed as potential VEGFR-2 inhibitors based on pharmacophoric features, leading to the identification of potent compounds. nih.gov Similarly, the rational design of benzisoxazole derivatives has led to the discovery of novel acetylcholinesterase inhibitors. nih.gov

Table 3: Framework for Virtual Screening and Rational Design of a this compound Library

| Phase | Activity | Description |

| Discovery | Target Identification | Use of inverse docking or similarity searching with this compound as a query to find potential biological targets. |

| Screening | High-Throughput Virtual Screening | Docking a large, diverse chemical library against an identified target to find initial benzoxazole-containing hits. |

| Lead Generation | Focused Library Screening | Docking a focused library of virtual or known benzoxazole derivatives, including this compound, against a validated target. |

| Lead Optimization | Rational Design | Modifying the this compound scaffold based on structure-activity relationships derived from docking and QSAR to improve potency and selectivity. |

Exploration of Novel Derivatives and Bioisosteric Analogues of 5 Methyl 2 3 Pyridyl 1,3 Benzoxazole

Design Principles for Next-Generation Benzoxazole (B165842) Compounds

The design of new benzoxazole derivatives is guided by established structure-activity relationships (SAR), which highlight the critical role of substituents on the core structure. Modifications are strategically made to enhance target interaction, improve pharmacokinetic properties, and explore new biological activities.

A key principle in the design of benzoxazole analogues is the significant impact of substituents at the 2- and 5-positions of the benzoxazole core. mdpi.com These positions are frequently targeted for modification to influence lipophilicity, electronic properties, and steric fit with biological targets like enzymes or receptors. mdpi.com For instance, research has shown that substituting the 5-position with a halogen, hydroxyl, or methyl group, and the 2-position with aryl substituents, can lead to enhanced antiproliferative activity. mdpi.com The oxygen and nitrogen atoms within the benzoxazole ring itself can act as hydrogen bond acceptors, contributing to binding at the active sites of proteins. researchgate.net

Lead optimization programs often focus on introducing specific functional groups to improve properties like solubility without compromising biological activity. For example, in a study on related benzothiazole (B30560) compounds, introducing N-methyl-piperazine groups was a successful strategy to enhance solubility for in vivo studies. nih.gov This principle is transferable to the design of new benzoxazole derivatives. The development of next-generation compounds often involves creating hybrids, where the benzoxazole moiety is linked to other pharmacologically active scaffolds, such as 1,2,3-triazoles, to potentially achieve multi-target activity. researchgate.net

Table 1: Influence of Substituents on Benzoxazole Activity

| Position | Type of Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Position | Aryl groups, N-methyl-piperazine | Can enhance antiproliferative activity and improve solubility. | mdpi.comnih.gov |

| 5-Position | Halogen, Hydroxyl, Methyl | Can lead to enhanced antiproliferative activity. | mdpi.com |

| General | Linking to other heterocycles (e.g., triazoles) | Potential for creating dual-target or multi-target agents. | researchgate.net |

Scaffold Hopping to Benzothiazole and Benzimidazole (B57391) Frameworks as Bioisosteres

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity to a known lead compound. This involves replacing the central core (scaffold) of a molecule with a structurally different but functionally similar moiety. Benzothiazoles and benzimidazoles are well-known bioisosteres of the benzoxazole ring system, meaning they possess similar physical and chemical properties that allow them to interact with the same biological targets.

The rationale for replacing the oxygen atom in the benzoxazole ring with a sulfur atom (to form a benzothiazole) or a nitrogen atom (to form a benzimidazole) is to modulate the compound's electronic properties, lipophilicity, metabolic stability, and synthetic accessibility while aiming to retain or improve its desired biological activity. nih.govmdpi.com

Research has demonstrated the viability of this approach. In one study, after optimizing a series of benzothiazole-based anticancer agents, researchers replaced the benzothiazole scaffold with benzimidazole and benzoxazole moieties. mdpi.com The resulting compounds, an benzoxazole analogue and a benzimidazole analogue, fundamentally retained the potent antiproliferative activity of the original benzothiazole lead. nih.govmdpi.com This successful bioisosteric replacement confirms that the benzothiazole, benzimidazole, and benzoxazole cores can be interchangeable for maintaining certain biological effects, making them valuable frameworks for developing new classes of therapeutic agents. nih.gov

Table 2: Bioisosteric Scaffolds for Benzoxazole

| Original Scaffold | Bioisosteric Scaffold | Key Atomic Change | Rationale |

|---|---|---|---|

| Benzoxazole | Benzothiazole | Oxygen (O) -> Sulfur (S) | Modify electronics, lipophilicity; retain activity. |

| Benzoxazole | Benzimidazole | Oxygen (O) -> Nitrogen (NH) | Modify electronics, hydrogen bonding potential; retain activity. |

Strategies for Chemical Space Exploration and Diversification

Chemical space refers to the vast, multidimensional universe of all possible molecules. nih.gov Exploring this space is crucial for discovering novel compounds that fall outside the boundaries of existing chemical databases and human intuition, which are often biased towards familiar structures. cecam.org For a scaffold like 5-methyl-2-(3-pyridyl)-1,3-benzoxazole, diversification strategies are employed to generate a wide range of analogues, increasing the probability of identifying molecules with superior properties.

Computational methods are at the forefront of modern chemical space exploration. cecam.org These techniques allow for the virtual simulation and modeling of vast numbers of new compounds without the immediate need for physical synthesis. cecam.org Graph rewriting, for example, is a formal method that models chemical reactions as transformations, providing a systematic way to explore reaction networks and generate novel molecular structures. arxiv.orgresearchgate.net Such computational approaches can be guided by specific constraints to avoid generating unlikely or unstable compounds. arxiv.org

Synthetic strategies for diversification include:

Combinatorial Chemistry: Systematically combining a variety of building blocks (e.g., different aminophenols and pyridyl derivatives) to rapidly generate a large library of related benzoxazoles.

Sustainable Synthesis Methods: Utilizing techniques like microwave, ultrasound, and mechanochemical reactions can significantly reduce reaction times and improve yields, allowing for more efficient production of diverse compound libraries. mdpi.com

Fragment-Based Diversification: Using fragments of known active molecules to build new structures within the vast chemical universe databases. nih.gov

The goal of these strategies is to move beyond simple, intuitive modifications and to challenge existing design paradigms, potentially uncovering novel and unexpected structure-activity relationships. cecam.org

Identification and Study of Naturally Occurring Benzoxazole Derivatives as Lead Compounds

Nature is a rich and proven source of biologically active molecules that serve as inspiration for drug discovery. nih.gov Benzoxazole derivatives are found in various natural sources, including marine organisms like sponges and gorgonian corals, as well as in fungi and bacteria, particularly from Streptomyces species. nih.govnih.gov These naturally occurring compounds often possess unique structural features and potent biological activities, making them excellent starting points, or "lead compounds," for medicinal chemistry programs. researchgate.net

The study of these natural products provides valuable insights into the types of molecular architectures that can interact effectively with biological systems. For example, a simple naturally derived benzoxazole was identified as an original lead compound for designing and synthesizing new molecules with anticancer activity against human breast cancer cell lines. researchgate.net The discovery and isolation of these compounds are the first step in a process that often involves total synthesis in the laboratory, followed by the creation of a library of synthetic analogues to explore structure-activity relationships and optimize for therapeutic use.

The investigation of these natural scaffolds helps to validate the benzoxazole ring as a privileged structure in drug discovery and provides a foundation for the semi-synthetic or fully synthetic development of novel agents. researchgate.netnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-piperazine |

| 1,2,3-triazole |

| Benzothiazole |

| Benzimidazole |

| 2-(4-aminophenyl) benzothiazole |

| 2-mercapto-6-aminobenzothiazole |

| 2-methoxybenzoic acid |

| Isoprene |

Emerging Research Directions and Future Outlook for 5 Methyl 2 3 Pyridyl 1,3 Benzoxazole in Scientific Inquiry

Bridging Gaps in Structure-Function Understanding within the Benzoxazole (B165842) Class

A central theme in the ongoing research of benzoxazoles is the elucidation of their structure-activity relationships (SAR), which explains how a compound's chemical structure relates to its biological function. researchgate.net For the benzoxazole class, studies have consistently shown that substitutions at the C-2 and C-5 positions of the core ring system are critical in determining biological activity. mdpi.comnih.gov The presence of a methyl group at the 5-position and a pyridyl moiety at the 2-position, as seen in 5-methyl-2-(3-pyridyl)-1,3-benzoxazole, is a strategic design choice based on these principles. researchgate.netresearchgate.net

Research indicates that the nature of the substituent at the 2-position, particularly the presence of aryl groups, can significantly enhance antiproliferative activity. mdpi.comnih.gov Furthermore, the substitution at the 5-position with groups like halogens or a methyl group is a known strategy to boost this effect. mdpi.comnih.gov The SAR of benzoxazole derivatives suggests that the strategic placement of electron-withdrawing and electron-releasing groups can modulate their antimicrobial and antiproliferative effects. researchgate.net For instance, in one study on antiproliferative agents, benzoxazole derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring (at the C-2 position of the benzoxazole) generally showed higher activity. nih.gov Similarly, derivatives containing a morpholine (B109124) or an N,N-diethyl group at the 4-position of the C-2 phenyl ring also exhibited enhanced activity. mdpi.comnih.gov

These findings underscore the importance of the specific substitution pattern in this compound. Future research will likely focus on creating a more granular understanding of how the interplay between the 5-methyl group and the 3-pyridyl substituent influences target binding and efficacy. By systematically modifying these positions and correlating the structural changes with functional outcomes, researchers can build predictive models to design next-generation benzoxazoles with optimized properties.

Table 1: Impact of Substituents on the Biological Activity of Benzoxazole Derivatives

| Position of Substitution | Type of Substituent | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Aryl groups | Can enhance antiproliferative activity. | mdpi.comnih.gov |

| C-5 | Halogen, Hydroxyl, or Methyl group | Can enhance antiproliferative activity. | mdpi.comnih.gov |

| C-2 Phenyl Ring (Position 3) | Methoxy group | Generally exhibited higher antiproliferative activity in one study. | nih.gov |

Advancements in Targeted Therapeutic Development Beyond Traditional Areas

While benzoxazoles have been traditionally investigated for a broad range of pharmacological activities, including antimicrobial and anti-inflammatory effects, recent research is venturing into more specific and novel therapeutic targets. researchgate.netamazonaws.comnih.gov This shift is driven by a deeper understanding of disease pathology and the need for more selective medicines.

One of the most promising areas is the development of benzoxazole derivatives as targeted anticancer agents. nih.gov Specific molecular targets that are overexpressed in cancer cells, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), have become a major focus. nih.gov VEGFR-2 is a key protein in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. nih.gov A novel series of benzoxazole-benzamide conjugates was designed as potent VEGFR-2 inhibitors, with some compounds showing excellent cytotoxic activity against colon and breast cancer cell lines. nih.gov Another important target is the enzyme cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for COX-2. acs.org

Beyond cancer and inflammation, research has highlighted the potential of benzoxazoles in neurodegenerative diseases. nih.govmdpi.com Certain derivatives have been shown to act as inhibitors of monoamine oxidase (MAO) enzymes, which are drug targets for neuropsychiatric and neurodegenerative disorders. researchgate.net Additionally, some benzoxazoles exhibit cholinesterase inhibitory activity, a mechanism relevant to both cancer and neurodegeneration. mdpi.com The exploration of these novel targets for compounds like this compound could lead to breakthroughs in treating complex diseases.

Innovative Synthetic Pathways and Sustainable Chemical Practices

The synthesis of heterocyclic compounds has traditionally involved methods that are often energy-intensive and rely on hazardous reagents. numberanalytics.com In response, the field of green chemistry has spurred the development of innovative and sustainable synthetic pathways for producing benzoxazoles. numberanalytics.comrasayanjournal.co.innih.gov These eco-friendly methodologies are not only better for the environment but also often lead to higher yields and simpler purification processes. mdpi.comnih.gov

Modern approaches to benzoxazole synthesis increasingly utilize techniques such as:

Microwave-assisted synthesis: This method uses microwave irradiation to dramatically reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.injocpr.com

Ultrasound-assisted synthesis: Sonication provides the energy to drive chemical reactions, often leading to faster and more efficient processes. mdpi.comjocpr.com

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a recyclable catalyst, minimizes chemical waste. amazonaws.comrasayanjournal.co.injournaljpri.com

Use of green solvents: Replacing traditional volatile organic solvents with water or deep eutectic solvents (DES) reduces environmental impact. mdpi.comnih.govjocpr.com

Mechanochemical reactions: Grinding reagents together provides the mechanical energy for the reaction to proceed, eliminating the need for solvents. mdpi.comnih.gov

For example, a study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives compared conventional methods with sustainable alternatives, demonstrating that microwave, ultrasound, and mechanochemical approaches often produced higher yields in significantly less time. mdpi.com Other innovative strategies include the use of reusable catalysts like samarium triflate and copper(II) ferrite (B1171679) nanoparticles, or metal-free approaches using imidazolium (B1220033) chloride as a promoter. nih.govorganic-chemistry.org These sustainable practices are directly applicable to the industrial-scale production of this compound, making its development more economically viable and environmentally responsible. numberanalytics.com

Table 2: Comparison of Conventional vs. Sustainable Synthesis Methods for Benzoxazole Derivatives

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Synthesis (Cyclocondensation) | Room Temperature, DMF/O₂ | 7-9 hours | Variable | mdpi.com |

| Microwave-Assisted | 600 W, 50 °C | 3 hours | High | mdpi.com |

| Ultrasound-Assisted | 50 °C | 2 hours | High | mdpi.com |

| Mechanochemical | 14 Hz | 2 hours | High | mdpi.com |

| Deep Eutectic Solvents (DES) | 40 °C | 3 hours | High | mdpi.com |

Synergistic Application of Experimental and Computational Methodologies

The integration of computational modeling with experimental synthesis and testing represents a paradigm shift in drug discovery and materials science. nih.gov This synergistic approach allows researchers to predict the properties of molecules before they are synthesized, saving significant time and resources by focusing lab work on the most promising candidates. nih.gov

For heterocyclic compounds like this compound, computational methods are used in several key ways:

Quantitative Structure-Activity Relationship (QSAR): These models correlate variations in the chemical structure of compounds with their biological activities, helping to predict the potency of new derivatives. nih.gov

Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as an enzyme or receptor. nih.gov It can predict the binding affinity and orientation of the compound in the active site, providing insights into its mechanism of action.

ADME Prediction: Computational tools can forecast a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for its success in clinical development. nih.gov

A notable study used an integrated computational and experimental approach to develop pyridine-containing compounds for glioblastoma. nih.gov Computational modeling was first used to select candidates with a high likelihood of penetrating the blood-brain barrier and exhibiting low toxicity. nih.gov The top candidates were then synthesized and tested, with one compound accumulating in brain tumor tissue at a concentration exceeding its cytotoxic IC50 value, validating the predictive power of the computational models. nih.gov This strategy is directly relevant for optimizing this compound, leveraging its pyridine (B92270) moiety for targeted applications.

Role in Advancing Fundamental Heterocyclic Chemistry

The study of this compound and its analogues does more than just yield potentially useful molecules; it also drives progress in fundamental heterocyclic chemistry. numberanalytics.comrasayanjournal.co.in Benzoxazoles serve as a versatile platform for developing and refining synthetic methodologies, particularly those aligned with the principles of green chemistry. jocpr.comrsc.org The challenges associated with creating complex, functionalized benzoxazoles push chemists to devise novel catalytic systems and reaction conditions. organic-chemistry.org

Furthermore, the exploration of the photophysical and electrochemical properties of benzoxazole derivatives is expanding their application beyond medicine into materials science. For instance, a related compound, E-3-pyridylvinyl benzoxazole, was shown to undergo a solid-state photodimerization reaction upon exposure to UV light, demonstrating its potential for creating new multifunctional organic materials. rsc.org The methylation of this compound led to enhanced emission spectra and readily available redox states, highlighting how simple structural modifications can unlock fascinating material properties. rsc.org

By serving as a model scaffold, the benzoxazole ring system helps to deepen the understanding of aromaticity, reaction mechanisms, and the principles of molecular recognition. researchgate.netglobalresearchonline.net The knowledge gained from synthesizing and characterizing compounds like this compound contributes to the broader toolkit of organic chemistry, enabling the creation of other complex heterocyclic systems for a wide range of scientific and technological applications. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 5-methyl-2-(3-pyridyl)-1,3-benzoxazole, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminophenol derivatives with pyridyl-substituted carbonyl compounds. highlights the use of Sonogashira coupling with Pd(PPh₃)₄ (5 mol%) and CuI in DMF at 80°C for analogous benzoxazole-triazole hybrids . Key optimizations include:

- Catalyst : Pd-based catalysts for cross-coupling reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Stoichiometry : A 1:1.2 molar ratio of benzoxazole precursor to pyridyl substituent.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol-water) for >95% purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Pyridyl protons appear as doublets (δ 8.2–8.5 ppm), while the methyl group integrates as a singlet (δ 2.4 ppm). Aromatic benzoxazole protons show splitting patterns at δ 7.1–7.8 ppm .

- FTIR : Confirm C=N stretching (1610–1630 cm⁻¹) and pyridyl ring vibrations (1480–1520 cm⁻¹) .

- Mass Spectrometry (ESI+) : Expected [M+H]⁺ peak at m/z 239.09 (C₁₃H₁₀N₂O₂) .

Q. What are the primary biological screening protocols for evaluating antimicrobial activity?

Methodological Answer:

- Antifungal Assays : Follow CLSI M38-A2 guidelines using Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305). Minimum inhibitory concentration (MIC) is determined via broth microdilution (RPMI-1640, 35°C, 48–72 hrs) .

- Bacterial Strains : Test against Staphylococcus aureus (ATCC 29213) using agar diffusion. Zones of inhibition ≥15 mm indicate activity .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the biological activity of derivatives?

Methodological Answer:

- DFT : Optimize geometries at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ≤4.2 eV suggest reactivity) .

- Docking : Use AutoDock Vina with Lamarckian genetic algorithms. For example, benzoxazole derivatives docked into N-myristoyltransferase (NMT) show hydrogen bonds with Thr334/Arg327 (binding energy ≤-8.2 kcal/mol) . Validate with 100-ns MD simulations (AMBER force field) to assess complex stability .

Q. What strategies resolve discrepancies between in silico predictions and in vitro efficacy data?

Methodological Answer:

- Solubility Adjustments : Measure logP via HPLC (C18 column, acetonitrile/water gradient). Derivatives with logP >3 may require PEG-400 solubilization for cell-based assays .

- Pro-Drug Design : Introduce hydrolyzable groups (e.g., acetyl) at C-5 to enhance permeability. Post-assay LC-MS confirms intracellular hydrolysis .

- Assay Replication : Use orthogonal methods (e.g., isothermal titration calorimetry) to validate target engagement .

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

Methodological Answer:

-

Substitution Patterns :

Position Modification Impact C-5 (methyl) Replace with CF₃ Enhances hydrophobic interactions C-2 (pyridyl) Introduce 4-NO₂ Strengthens H-bonding with kinase hinge region -

Testing : Screen against EGFR T790M/L858R mutants via 10-dose IC₅₀ assays (CellTiter-Glo viability). Analyze via Hill plots to determine cooperativity .

Q. What computational and experimental approaches validate benzoxazole derivatives as dual HDAC6/BRD4 inhibitors?

Methodological Answer:

- Fragment-Based Design : Use X-ray structures (PDB 5EDU for HDAC6; 3MXF for BRD4) to identify conserved motifs. Link benzoxazole-Zn²⁺ chelators (hydroxamic acid) to acetyl-lysine mimetics via triazole spacers .

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.